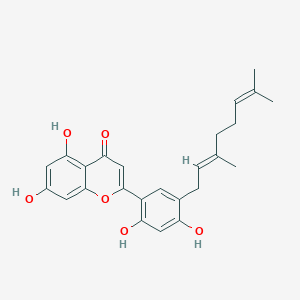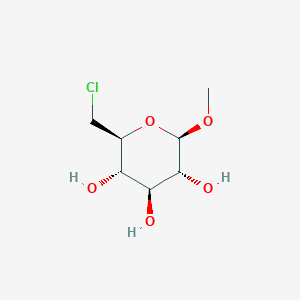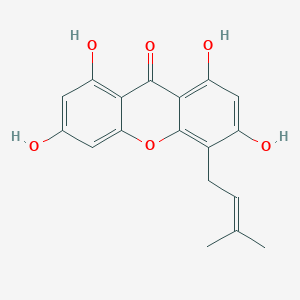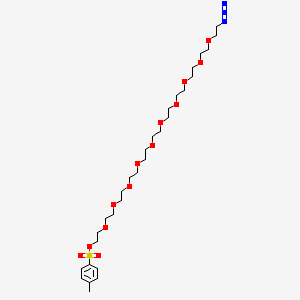![molecular formula C12H15NO2S B12100635 5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: 4,6-dioxo-5-octyl-4H-thieno[3,4-c]pyrrole , is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Thieno[3,4-c]pyrrole: : This fused ring system consists of a pyrrole ring (a five-membered ring containing four carbon atoms and one nitrogen atom) and a thiophene ring (a five-membered ring containing four carbon atoms and one sulfur atom). The fusion occurs at positions 3 and 4 of the pyrrole ring.
-
5-hexyl: : The hexyl group (a six-carbon alkyl chain) is attached to position 5 of the thienopyrrole ring.
-
4,6(5H)-dione: : The compound contains two carbonyl groups (C=O) at positions 4 and 6, with the latter being part of a five-membered ring (5H indicates the hydrogen atom at position 5).
Métodos De Preparación
The synthetic routes for 5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione involve intramolecular 1,3-dipolar cycloaddition and subsequent acid-catalyzed 1,3-dipolar cycloreversion. Here’s a summary:
-
Intramolecular 1,3-Dipolar Cycloaddition: : Azides react intramolecularly with appropriate functional groups to form the parent compound and its derivatives. For example, azides 9a–d undergo cycloaddition to yield the parent compound 3a and its derivatives 3b–d.
-
Trapping Reactions: : The parent compound and its derivatives can be trapped by 1,3-dipolar cycloaddition with N-phenylmaleimide via azomethine ylides (2a–d), resulting in cycloadducts 14a–d and 15a–d.
Análisis De Reacciones Químicas
Reactions: 5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, N-phenylmaleimide is commonly used for cycloaddition reactions.
Major Products: The products formed vary based on the reaction type. Detailed analysis would require specific reaction examples.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies.
Biology and Medicine: Research may explore its potential as a scaffold for drug development or as a probe for biological processes.
Industry: Applications could include materials science, organic electronics, or sensors.
Mecanismo De Acción
The exact mechanism by which 5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione exerts its effects remains an active area of investigation. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have a specific list of similar compounds, researchers often compare this compound with related heterocycles, emphasizing its unique features.
Propiedades
IUPAC Name |
5-hexylthieno[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-4-5-6-13-11(14)9-7-16-8-10(9)12(13)15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOXYDPSLHLKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=CSC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)




![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)


![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
